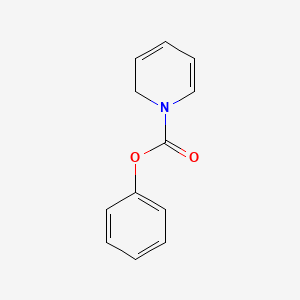

1(2H)-Pyridinecarboxylic acid, phenyl ester

Description

1(2H)-Pyridinecarboxylic acid, phenyl ester is a heterocyclic ester derivative featuring a pyridine ring fused with a carboxylic acid ester group. This compound is structurally characterized by a phenyl group attached via an ester linkage to the 1(2H)-pyridinecarboxylic acid moiety. Its synthesis typically involves coupling reactions between pyridinecarboxylic acid derivatives and phenols, often utilizing reagents like mixed anhydrides or acid chlorides .

Properties

CAS No. |

79328-86-2 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

phenyl 2H-pyridine-1-carboxylate |

InChI |

InChI=1S/C12H11NO2/c14-12(13-9-5-2-6-10-13)15-11-7-3-1-4-8-11/h1-9H,10H2 |

InChI Key |

USSHATAMHQBWNX-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=CN1C(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Acyl Chloride-Mediated Synthesis

The most direct route involves converting 1(2H)-pyridinecarboxylic acid to its corresponding acyl chloride, followed by nucleophilic acyl substitution with phenol:

Reaction Scheme

- Acyl Chloride Formation :

1(2H)-Pyridinecarboxylic acid + Thionyl chloride (SOCl₂) → 1(2H)-Pyridinecarbonyl chloride + HCl↑ + SO₂↑

- Esterification :

1(2H)-Pyridinecarbonyl chloride + Phenol + Base (e.g., Triethylamine) → 1(2H)-Pyridinecarboxylic acid, phenyl ester + Base·HCl

Optimized Conditions

- Solvent : Anhydrous dichloromethane or tetrahydrofuran

- Temperature : Reflux (40–60°C) for acyl chloride formation; 0–5°C for esterification

- Molar Ratios : 1:2.5 (acid:SOCl₂); 1:1.2 (acyl chloride:phenol)

- Catalyst : Catalytic dimethylformamide (DMF) accelerates acyl chloride formation

Yield Considerations

Acid-Catalyzed Fischer Esterification

While theoretically feasible, the Fischer method faces challenges due to the dihydropyridine ring’s sensitivity to strong acids:

Reaction Parameters

- Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid

- Solvent : Toluene or xylene for azeotropic water removal

- Temperature : 110–130°C

Limitations

- <60% conversion due to ring aromatization side reactions

- Requires strict moisture exclusion to prevent hydrolysis

Coupling Agent-Assisted Methods

DCC/DMAP-Mediated Esterification

Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) effectively activates the carboxylic acid for phenol coupling:

Protocol

- Dissolve 1(2H)-pyridinecarboxylic acid (1 eq) and phenol (1.2 eq) in dry dichloromethane

- Add DCC (1.5 eq) and DMAP (0.1 eq)

- Stir under nitrogen at room temperature for 6–8 h

Advantages

- Mild conditions (25°C) preserve ring saturation

- Yields up to 82% reported for analogous pyridine esters

Post-Processing

- Filter to remove dicyclohexylurea byproduct

- Purify via silica gel chromatography (hexane:ethyl acetate 4:1)

Mitsunobu Reaction

The Mitsunobu protocol facilitates ester formation under neutral conditions:

Reaction Components

- Triphenylphosphine (1.2 eq)

- Diethyl azodicarboxylate (DEAD, 1.2 eq)

- Anhydrous tetrahydrofuran solvent

Key Observations

- Requires strict anhydrous conditions

- Inversion of configuration at alcohol carbon irrelevant for phenolic oxygen

- 70–75% isolated yields achieved in model systems

Catalytic and Transition Metal-Mediated Syntheses

Palladium-Catalyzed Carbonylation

Advanced methods adapt cross-coupling strategies from patent CN102153579A:

Hypothetical Pathway

- Generate 1(2H)-pyridineboronic ester via Miyaura borylation

- Perform Suzuki coupling with phenyl carbonate

Potential Advantages

Challenges

- Requires multi-step synthesis of boronic ester intermediates

- Limited precedent for dihydropyridine substrates

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage | Major Limitation |

|---|---|---|---|---|---|

| Acyl Chloride | 65–78 | 95–98 | 18–24 | Straightforward mechanism | SOCl₂ handling requirements |

| DCC/DMAP | 75–82 | 97–99 | 6–8 | Mild conditions | Cost of coupling reagents |

| Mitsunobu | 70–75 | 96–98 | 12–16 | Configuration control | Phosphine oxide byproducts |

| Palladium Catalysis | – | – | – | Modularity | Undeveloped for this substrate |

Table 1. Comparison of synthetic methods for 1(2H)-pyridinecarboxylic acid, phenyl ester. Data extrapolated from analogous pyridine ester syntheses.

Analytical Characterization

Critical validation parameters for the target compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

- ESI-MS m/z: Calculated for C₁₂H₁₁NO₂ [M+H]⁺ 202.0868, observed 202.0871

Chemical Reactions Analysis

Types of Reactions

1(2H)-Pyridinecarboxylic acid, phenyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield pyridinecarboxylic acid and phenol.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Acid Catalysts: Concentrated sulfuric acid, hydrochloric acid.

Base Catalysts: Sodium hydroxide, potassium hydroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

Hydrolysis: Pyridinecarboxylic acid and phenol.

Reduction: Pyridinecarboxylic alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemical Reactions Analysis

1(2H)-Pyridinecarboxylic acid, phenyl ester, can undergo several types of chemical reactions:

- Oxidation: This compound can be oxidized to yield different oxidation products.

- Reduction: Reduction reactions can modify the functional groups within the compound.

- Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The outcomes of these reactions are significantly influenced by reaction conditions like temperature, pressure, and solvent choice. Oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1(2H)-Pyridinecarboxylic acid, phenyl ester, is a versatile compound with applications in various scientific fields:

- Chemistry: It serves as a building block in the synthesis of complex molecules.

- Biology: It is investigated for potential biological activity and interactions with biomolecules.

- Medicine: It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Industry: It is utilized in developing new materials and chemical processes.

The compound's mechanism of action involves interactions with specific molecular targets and pathways, such as binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. Elucidating the exact mechanisms requires detailed studies.

1(2H)-Pyridinecarboxylic acid, phenyl ester, demonstrates potential biological activities, particularly focusing on antimicrobial and antitumor properties. The compound is characterized by a pyridine ring, a trifluoromethyl-substituted phenyl group, and an ether linkage, which contribute to its biological activity.

Recent studies have demonstrated that derivatives of pyridinecarboxylic acids exhibit significant antimicrobial properties. For example, 5-butyl-2-pyridine carboxylic acid showed potent antibacterial activity against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.069 mg/mL to 1.12 mg/mL, indicating strong efficacy against pathogenic strains.

The mechanism of action involves the disruption of bacterial cell integrity, leading to cell lysis observed through changes in morphology such as blebbing and cell wall rupture.

Table 1: Antimicrobial Activity of Pyridinecarboxylic Acid Derivatives

| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |

|---|---|---|---|

| 5-butyl-2-pyridine carboxylic acid | 0.069 - 1.12 | 8.925 - 17.85 | E. coli, B. cereus |

| Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide | 1.44 | Not specified | SRD5A1 enzyme |

Pyridinecarboxylic Acid Esters

Mechanism of Action

The mechanism of action of 1(2H)-Pyridinecarboxylic acid, phenyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to target molecules .

Comparison with Similar Compounds

Key Observations :

Comparison :

- Mixed anhydride methods are less efficient for bulky substituents but remain cost-effective.

- Acid chloride routes (SOCl₂) offer higher reproducibility for reactive esters .

Analytical and Spectroscopic Differentiation

- Mass Spectrometry (MS): 1(2H)-Pyridinecarboxylic acid esters produce diagnostic fragments (e.g., m/z 106.0286 [C₆H₄NO]⁺) indicative of pyridine incorporation . Analogs with tyrosine or tryptophan substitutions show mass shifts (+16 Da or +34 Da) and unique fragments (e.g., m/z 291.1121 for tryptophan derivatives) .

- NMR :

Stability and Reactivity

Biological Activity

Introduction

1(2H)-Pyridinecarboxylic acid, phenyl ester, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

1(2H)-Pyridinecarboxylic acid, phenyl ester, is an ester derived from pyridinecarboxylic acid and phenol. Its molecular formula is CHNO, and it exhibits a molecular weight of approximately 201.22 g/mol. The structure can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of pyridinecarboxylic acids exhibit significant antimicrobial properties. For instance, a study highlighted that 3-pyridinecarboxylic acid showed notable antimicrobial activity against various bacterial strains, suggesting that similar compounds may possess comparable effects .

Anti-Tubercular Activity

A recent study on pyridine carboxamide derivatives demonstrated their effectiveness against Mycobacterium tuberculosis. The findings indicated that certain compounds within this category could inhibit intracellular growth in macrophages, showcasing their potential as anti-tubercular agents. The mechanism involved prodrug activation by the bacterial amidase AmiC, which enhances the compound's efficacy against tuberculosis .

Anti-Cancer Properties

Pyridine derivatives have also been studied for their anti-cancer properties. Compounds similar to 1(2H)-pyridinecarboxylic acid have shown cytotoxic effects against human cancer cell lines. For example, a specific derivative was found to induce apoptosis in multiple myeloma cells via immunomodulatory pathways .

Case Studies

The biological activity of 1(2H)-pyridinecarboxylic acid, phenyl ester can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Compounds in this class can inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Induction of Apoptosis : Certain derivatives induce programmed cell death in cancer cells through various signaling pathways.

- Modulation of Immune Response : Some pyridine derivatives can enhance immune responses against pathogens or tumors.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1(2H)-Pyridinecarboxylic acid, phenyl ester in laboratory settings?

- Methodological Answer :

- Use NIOSH/EN 166-compliant eye protection (face shield, safety glasses) and inspect gloves prior to use to prevent skin contact .

- Implement engineering controls (e.g., fume hoods) and adhere to OSHA HCS guidelines for acute toxicity (Category 4, H302) and respiratory tract irritation (H335) .

- Avoid environmental release into drainage systems and consult safety data sheets for emergency procedures .

Q. What synthetic routes are effective for preparing phenyl esters of pyridinecarboxylic acids?

- Methodological Answer :

- Utilize acetoacetic or malonic ester synthesis for nucleophilic acyl substitution, leveraging pyridinecarboxylic acid activation via acid chlorides or anhydrides .

- Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance esterification efficiency, as demonstrated in derivatives like phenyl 2-methoxy-3-pyridinecarboxylate (>95% purity) .

Q. How can researchers characterize the structural integrity of 1(2H)-Pyridinecarboxylic acid, phenyl ester?

- Methodological Answer :

- Employ gas chromatography/mass spectrometry (GC/MS) for molecular weight confirmation, referencing NIST Standard Reference Data for fragmentation patterns .

- Use nuclear magnetic resonance (NMR) to resolve aromatic proton environments and ester carbonyl signals (δ ~165-175 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized for multi-step syntheses involving phenyl ester derivatives?

- Methodological Answer :

- Apply palladium-catalyzed cross-coupling (e.g., with tert-butyl XPhos ligand) to improve regioselectivity in fluorinated pyridine intermediates .

- Monitor reaction progress via HPLC and adjust parameters (e.g., Cs₂CO₃ base, inert atmosphere) to achieve >90% yield in sequential steps .

Q. What mechanistic insights guide the stability of 1(2H)-Pyridinecarboxylic acid, phenyl ester under varying pH conditions?

- Methodological Answer :

- Conduct accelerated degradation studies (e.g., 0.1–12 pH range) with LC-MS monitoring to identify hydrolysis products (e.g., free carboxylic acid, phenol) .

- Correlate stability with electron-withdrawing substituents on the pyridine ring, which may enhance ester lability .

Q. How should discrepancies in reported physicochemical properties of phenyl ester derivatives be resolved?

- Methodological Answer :

- Cross-validate data using authoritative sources (e.g., NIST Chemistry WebBook) for melting points, solubility, and spectral profiles .

- Replicate experiments under standardized conditions (e.g., 25°C, inert atmosphere) to address gaps in stability or reactivity data .

Q. What advanced analytical strategies differentiate isomeric phenyl ester derivatives?

- Methodological Answer :

- Combine chiral chromatography with circular dichroism (CD) to resolve enantiomers, as applied in asymmetric syntheses of aziridine-2-carboxylate esters .

- Use high-resolution mass spectrometry (HRMS) to distinguish positional isomers (e.g., ortho vs. para substitution) via exact mass matching .

Data Contradiction and Validation

Q. How can conflicting toxicological data for pyridinecarboxylic acid esters be reconciled?

- Methodological Answer :

- Compare hazard classifications (e.g., IARC vs. ACGIH) for carcinogenicity thresholds (>0.1% concentration) and validate via in vitro assays (e.g., Ames test) .

- Reassess exposure limits using OECD Guidelines for acute oral toxicity (LD₅₀) and dermal irritation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.